5-Methyl-6-azaspiro[3.5]nonane
Description
5-Methyl-6-azaspiro[3.5]nonane is a spirocyclic compound characterized by a bicyclic structure comprising a five-membered ring and a three-membered ring connected via a single spiro atom. The "6-aza" designation indicates the presence of a nitrogen atom in the six-membered ring (though the ring sizes here are 5- and 3-membered), and the methyl group is attached to the fifth carbon of the spiro system. This compound is of interest in medicinal chemistry due to its structural rigidity, which can enhance binding specificity to biological targets.
Properties
IUPAC Name |
5-methyl-6-azaspiro[3.5]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-8-9(4-2-5-9)6-3-7-10-8/h8,10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIQSECSFOEXOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2(CCC2)CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-azaspiro[3.5]nonane typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by cyclization to form the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the compound can be synthesized in laboratory settings using standard organic synthesis techniques. The process involves multiple steps, including the preparation of intermediates and final cyclization to achieve the desired spirocyclic structure .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-6-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as Oxone® in formic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce a range of derivatives with different functional groups .
Scientific Research Applications
5-Methyl-6-azaspiro[3.5]nonane has several scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as a structural alternative to morpholine in drug design, offering metabolic robustness and efficient binding to target enzymes.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biological Studies: The compound’s unique structure makes it a subject of interest in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 5-Methyl-6-azaspiro[3.5]nonane involves its interaction with specific molecular targets, such as enzymes. For instance, it has been shown to bind efficiently to the active site of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme over-expressed in certain cancer cell lines. This binding facilitates the reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Structural Analogues
Spirocyclic compounds with nitrogen (aza) or oxygen (oxa) heteroatoms are widely explored. Key structural analogs include:
Note: Exact molecular formula inferred from analogs in and .
Key Structural Differences:
- Heteroatom Position : The placement of nitrogen (e.g., 6-aza vs. 2,7-diaza) alters electronic properties and hydrogen-bonding capacity, impacting receptor interactions .
- Ring Size : Spiro[3.5] systems balance conformational rigidity and synthetic accessibility compared to larger spiro[4.4] scaffolds .
Pharmacological Activities
Antimicrobial and Antioxidant Effects:
- 1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane derivatives exhibit broad-spectrum activity against Gram-positive (S. aureus, B. subtilis) and Gram-negative bacteria (A. hydrophila, E. tarda), likely due to membrane disruption and antioxidant synergy .
Sigma Receptor (SR) Ligands:
- 2,7-Diazaspiro[3.5]nonane derivatives (e.g., compounds 4b, 5b) show nanomolar affinity for S1R and S2R, with functional selectivity influenced by distal hydrophobic groups . For example: Compound 4b (2,7-diazaspiro[3.5]nonane + benzyl group): Partial agonist at S1R. Compound 5b (same scaffold + phenethyl group): Antagonist at S1R.
- The methyl group in this compound may similarly modulate SR binding, though empirical studies are needed.
Commercial Availability
Suppliers like Enamine Ltd. offer spirocyclic intermediates (e.g., 7-Boc-1-oxa-7-azaspiro[3.5]nonane), suggesting feasible scale-up routes for the target compound .
Biological Activity
5-Methyl-6-azaspiro[3.5]nonane is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a spirocyclic structure characterized by a nitrogen atom integrated into the ring system, providing unique chemical reactivity and biological interactions. The presence of a methyl group enhances its metabolic stability and binding affinity to various biological targets.
Synthesis and Chemical Reactions
The synthesis of this compound can be achieved through various methods, including:
- Oxidation : Common oxidizing agents such as Oxone® in formic acid can facilitate the formation of oxides.
- Reduction : Lithium aluminum hydride (LiAlH4) is often used to produce reduced forms of the compound.
- Substitution : The nitrogen atom can participate in substitution reactions, leading to derivatives with different functional groups.
Reaction Summary Table
| Reaction Type | Reagents Used | Major Products Formed |
|---|---|---|
| Oxidation | Oxone®, Formic Acid | Corresponding oxides |
| Reduction | LiAlH4 | Reduced spirocyclic forms |
| Substitution | Halogenating agents | Various functional derivatives |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes. Notably, it binds efficiently to NAD(P)H:quinone oxidoreductase 1 (NQO1), which is over-expressed in certain cancer cell lines. This binding promotes the reduction of substrates like benzimidazolequinone, potentially leading to therapeutic effects against cancer .
Case Studies and Research Findings
-
Medicinal Chemistry Applications :
- In studies exploring the role of this compound as a morpholine alternative, it demonstrated promising metabolic robustness and effective enzyme binding .
-
Comparative Studies :
- Compared to similar compounds such as 2-Oxa-6-azaspiro[3.3]heptane, this compound shows enhanced metabolic stability due to its specific spirocyclic structure and methyl substitution .
- Biological Evaluation :
Comparative Analysis with Similar Compounds
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| This compound | Spirocyclic structure with methyl group | NQO1 binding, potential anticancer |
| 2-Oxa-6-azaspiro[3.3]heptane | Contains an oxygen atom | Varied biological interactions |
| 7-Azaspiro[3.5]nonane | Different nitrogen positioning | GPR119 agonist, glucose-lowering |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
